Cas no 17751-24-5 (Urea,N-[(2,6-difluorophenyl)methyl]-)
Urea,N-[(2,6-difluorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N-[(2,6-difluorophenyl)methyl]-
- (2,6-DIFLUORO-BENZYL)-UREA
- (2,6-difluorophenyl)methylurea
- (2,6-difluorobenzyl)urea
- (2,6-Difluorophenylmethyl)urea
- 2,6-Difluor-benzylharnstoff
- 2,6-difluorobenzyl urea
- AC1L4EC9
- BRN 3052496
- CTK4D6515
- N-(2,6-difluorobenzyl) urea
- SureCN127089
- Urea, (2,6-difluorobenzyl)-
- AKOS006277633
- (2,6-difluorobenzyl)-urea
- 17751-24-5
- XJGQUIHBNMXOQE-UHFFFAOYSA-N
- [(2,6-difluorophenyl)methyl]urea
- Urea, N-[(2,6-difluorophenyl)methyl]-
- SCHEMBL127089
- MFCD01676358
- DTXSID30170321
-
- MDL: MFCD01676358
- Inchi: 1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
- InChI Key: XJGQUIHBNMXOQE-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1CNC(N)=O)F
Computed Properties
- Exact Mass: 186.06054
- Monoisotopic Mass: 186.06046921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12
Urea,N-[(2,6-difluorophenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB465197-10 mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 10mg |
€75.00 | 2023-07-18 | ||
| abcr | AB465197-25 mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 25mg |
€165.00 | 2023-07-18 | ||
| abcr | AB465197-50 mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 50mg |
€285.00 | 2023-07-18 | ||
| abcr | AB465197-10mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 10mg |
€75.00 | 2025-04-20 | ||
| abcr | AB465197-25mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 25mg |
€165.00 | 2025-04-20 | ||
| abcr | AB465197-50mg |
(2,6-Difluorobenzyl)-urea; . |
17751-24-5 | 50mg |
€285.00 | 2025-04-20 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411365-10mg |
(2,6-Difluoro-benzyl)-urea |
17751-24-5 | nan | 10mg |
¥1463.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411365-25mg |
(2,6-Difluoro-benzyl)-urea |
17751-24-5 | nan | 25mg |
¥2794.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1411365-50mg |
(2,6-Difluoro-benzyl)-urea |
17751-24-5 | nan | 50mg |
¥4625.00 | 2025-04-17 |
Urea,N-[(2,6-difluorophenyl)methyl]- Suppliers
Urea,N-[(2,6-difluorophenyl)methyl]- Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Urea,N-[(2,6-difluorophenyl)methyl]-
Urea,N-[(2,6-difluorophenyl)methyl]- (CAS No. 17751-24-5): A Comprehensive Overview
In the realm of organic chemistry, the compound Urea,N-[(2,6-difluorophenyl)methyl]- (commonly referred to by its CAS number 17751-24-5) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound is a derivative of urea, a well-known organic compound with the formula NH₂CONH₂. The substitution of one hydrogen atom on the nitrogen atom with a (2,6-difluorophenyl)methyl group introduces unique characteristics that make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled researchers to explore novel synthesis routes for Urea,N-[(2,6-difluorophenyl)methyl]-. One notable approach involves the reaction of isocyanates with amines under controlled conditions. This method not only enhances the purity of the final product but also allows for precise control over the substitution pattern on the phenyl ring. The presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring significantly influences the molecule's electronic properties and stability.
The structure of Urea,N-[(2,6-difluorophenyl)methyl]- consists of a central urea group attached to a substituted benzene ring via a methylene bridge (-CH₂-). The fluorine atoms at positions 2 and 6 create a highly symmetrical environment around the benzene ring, which contributes to its chemical inertness and thermal stability. This symmetry also plays a crucial role in determining the molecule's solubility and bioavailability, making it an attractive candidate for drug delivery systems.
Recent studies have highlighted the potential of Urea,N-[(2,6-difluorophenyl)methyl]- as an intermediate in the synthesis of bioactive compounds. For instance, researchers have successfully utilized this compound as a building block for constructing complex heterocyclic structures with anti-inflammatory and antioxidant properties. The ability to modify the substituents on the phenyl ring further expands its utility in medicinal chemistry.
In terms of physical properties, Urea,N-[(2,6-difluorophenyl)methyl]- exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. Its solubility in polar solvents such as water and methanol is moderate, which makes it suitable for applications requiring controlled release mechanisms. Additionally, the presence of fluorine atoms enhances its lipophilicity, enabling better penetration through biological membranes.
The synthesis of Urea,N-[(2,6-difluorophenyl)methyl]- typically involves multi-step processes that require precise control over reaction conditions. One common approach is the nucleophilic attack of an amine on an isocyanate derivative derived from 2,6-difluoroaniline. This reaction is often carried out in inert solvents like THF or DMF under reflux conditions to ensure complete conversion and high yields.
Despite its widespread use in various industries, Urea,N-[(2,6-difluorophenyl)methyl]- poses minimal environmental risks when handled responsibly. Its degradation products are non-toxic and biodegradable under standard environmental conditions. However, it is essential to adhere to safety protocols during handling to prevent accidental exposure or contamination.
In conclusion, Urea,N-[(2,6-difluorophenyl)methyl]- (CAS No. 17751-24-5) is a versatile compound with significant potential in multiple scientific domains. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications for this compound, its role in advancing modern chemistry will undoubtedly grow even more prominent.
17751-24-5 (Urea,N-[(2,6-difluorophenyl)methyl]-) Related Products
- 160807-80-7(Urea,N,N'-bis[(2-fluorophenyl)phenylmethyl]-)
- 296277-54-8((2-fluorophenyl)methylurea)
- 296277-71-9((2,4-difluorophenyl)methylurea)
- 1598181-49-7(1-[(3,4-difluorophenyl)methyl]-3-methylurea)
- 1596736-53-6(1-[(2-fluorophenyl)methyl]-3-methylurea)
- 875545-76-9(1-Piperazinecarboxamide, N-[(2,5-difluorophenyl)methyl]-4-methyl-)
- 5560-61-2(1-[(2-fluorophenyl)(phenyl)methyl]urea)
- 76523-24-5(N-(4-Fluorobenzyl)urea)
- 1342075-20-0((2,6-difluorobenzoyl)urea)
- 1039852-38-4(N-(3-fluorobenzyl)urea)